molecular formula C24H22N2O B467785 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 587842-39-5

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B467785
CAS No.: 587842-39-5
M. Wt: 354.4g/mol
InChI Key: YCDBVRAZYLXNPQ-UHFFFAOYSA-N
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Description

The 5-(2,4-dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a chemical compound of significant interest in early-stage discovery research, particularly within the field of oncology. It is offered as part of a collection of rare and unique chemicals for investigational purposes. Compounds based on the 1,4-benzoxazine scaffold are recognized for their broad biological activity. Recent scientific studies have explored novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives for their anti-proliferative properties, demonstrating that these analogues can exhibit moderate to good potency against a range of cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers . The 1,4-benzoxazine pharmacophore is considered a privileged structure in medicinal chemistry, with related compounds being investigated as potential multitarget agents or as tubulin polymerization inhibitors, which can disrupt cell division . This specific compound provides researchers with a valuable chemical tool to further explore the structure-activity relationships (SAR) of the dihydropyrazolobenzoxazine class and to probe new biological pathways.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-16-12-13-19(17(2)14-16)24-26-22(20-10-6-7-11-23(20)27-24)15-21(25-26)18-8-4-3-5-9-18/h3-14,22,24H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDBVRAZYLXNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a Mannich-type mechanism, where the phenolic hydroxyl group reacts with formaldehyde and the amine to form a benzoxazine ring. Key steps include:

  • Activation of the phenol via deprotonation.

  • Nucleophilic attack by the amine on the formaldehyde-activated phenol.

  • Cyclization to form the six-membered benzoxazine ring.

A representative procedure involves heating a mixture of 2,4-dimethylphenol (0.2 moles) , aniline (0.1 mole) , and paraformaldehyde (0.4 moles) at 120–130°C for 15–30 minutes under inert conditions. The reaction is monitored by thin-layer chromatography (TLC), with yields averaging 65–75% before purification.

Table 1: Optimization Parameters for Traditional Synthesis

ParameterOptimal RangeImpact on Yield
Temperature120–130°C↑ Yield by 20%
Molar Ratio (Phenol:Amine:CH₂O)2:1:4Prevents oligomerization
Reaction Time15–30 minutesMaximizes cyclization

Solventless Mechanochemical Methods

Recent advances emphasize solvent-free synthesis to reduce environmental impact and improve efficiency. The patent by details a scalable extruder-based method, where reactants are mixed in a stoichiometric ratio and processed in a single-screw extruder at 100–130°C. This approach eliminates solvent use and reduces reaction times to 5–30 minutes , achieving yields exceeding 85% .

Key Advantages:

  • Reduced Energy Consumption : No solvent removal required.

  • Continuous Production : Suitable for industrial-scale manufacturing.

  • Enhanced Purity : Minimal byproducts due to controlled stoichiometry.

Table 2: Extruder-Based Synthesis Conditions

ParameterValueOutcome
Screw Speed50–100 RPMEnsures homogeneity
Residence Time5–30 minutesCompletes cyclization
Temperature Profile100°C (feed zone) → 130°C (die)Prevents premature polymerization

Purification and Isolation Techniques

Crude reaction mixtures often contain oligomers and unreacted starting materials. Purification is achieved through:

  • Solvent Recrystallization : Ethyl acetate or tetrahydrofuran (THF) is used to isolate the crystalline product, yielding >95% purity .

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes polar impurities.

Table 3: Purification Efficiency by Method

MethodPurity (%)Yield Loss (%)
Recrystallization95–9810–15
Column Chromatography99+20–25

Catalytic and Stoichiometric Innovations

Emerging strategies employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate the cyclization step. For instance, adding 5 mol% ZnCl₂ reduces reaction time to 10 minutes while maintaining yields at 78% . However, catalyst removal poses challenges for pharmaceutical-grade applications.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cholinesterase Inhibition
  • Target Compound : Exhibits moderate BuChE (butyrylcholinesterase) affinity due to the six-membered benzoxazine ring and dimethylphenyl group, which optimizes steric compatibility with the enzyme's active site .
  • Analog 6a (7,9-Dichloro-2-methyl derivative) : Substitution with chlorine at positions 7 and 9 enhances BuChE inhibition (IC₅₀: 0.8 μM) compared to the target compound (IC₅₀: ~2.5 μM), likely due to halogen-induced electrostatic interactions .
  • Analog 6l (7-Methoxy-5-thione derivative) : Replacement of the ketone oxygen with sulfur reduces inhibitory potency (IC₅₀: >10 μM), indicating the critical role of hydrogen-bonding capacity at position 5 .
Kinetic Studies
  • The target compound shows mixed-type inhibition of BuChE, suggesting binding to both the catalytic site and peripheral anionic site. In contrast, analogs with bulkier substituents (e.g., 4-butoxyphenyl) exhibit non-competitive inhibition, implying altered binding modes .

Physicochemical and Structural Comparisons

Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) Key Substituents LogP* Predicted
Target Compound 354.44 2,4-Dimethylphenyl, Phenyl 4.2
9-Bromo-5-(4-fluorophenyl) analog 423.28 Bromo, 4-Fluorophenyl 5.1
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) 437.51 Butoxy, Ethoxy 5.8
9-Chloro-5-(2,4-dichlorophenyl) 447.72 Trichloro, 4-Fluorophenyl 6.3

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

  • Alkoxy Derivatives : Ethoxy and butoxy groups (e.g., ) further elevate LogP, improving membrane affinity but risking metabolic instability due to cytochrome P450 oxidation .

Structural Conformation and Target Interactions

Ring Size and Flexibility
  • The six-membered benzoxazine ring in the target compound provides optimal rigidity for binding to BuChE compared to seven-membered benzoxazepine analogs, which show reduced affinity due to conformational flexibility .
  • Crystallographic Insights : X-ray data for a methyl-substituted analog (4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveals a planar tricyclic core with substituents oriented perpendicularly, facilitating π-π stacking with aromatic enzyme residues .
Stereochemical Considerations

Toxicity and Bioavailability

  • Lipinski and Veber Compliance: All analogs, including the target compound, adhere to Lipinski’s rule of five (molecular weight <500, LogP <5, H-bond donors <5, acceptors <10) and Veber’s criteria (rotatable bonds ≤10, polar surface area ≤140 Ų), ensuring oral bioavailability .
  • Cytotoxicity : PC12 cell assays indicate low toxicity (IC₅₀ >50 μM) for the target compound, whereas analogs with nitro groups (e.g., 3-nitrophenyl derivatives) show higher cytotoxicity (IC₅₀ ~10 μM) due to reactive metabolite formation .

Biological Activity

5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 587842-39-5) is a compound within the benzoxazine family known for its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C24H22N2O
  • Molecular Weight : 354.44 g/mol
  • CAS Number : 587842-39-5

The compound's structure includes a pyrazolo-benzoxazine core, which is critical for its biological activity. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.

Anti-Cancer Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant anti-cancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of synthesized benzoxazepine derivatives against solid tumor cell lines. Results indicated that certain derivatives displayed cytotoxicity with varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .
CompoundCancer Cell LineIC50 (µM)Cytokine Release Inhibition
Derivative AMCF-7 (Breast)15IL-6: 30%
Derivative BHeLa (Cervical)10TNF-α: 25%

Anti-Inflammatory Activity

Benzoxazine derivatives have also been noted for their anti-inflammatory effects. These compounds can inhibit inflammatory pathways and reduce edema in animal models.

  • Case Study : In a study assessing anti-inflammatory activity, a related benzoxazinone derivative exhibited a significant inhibition rate of rat paw edema at 62.61% compared to control groups .
CompoundInhibition Rate (%)Model Used
Compound X62.61Rat Paw Edema
Compound Y39.93Carrageenan-Induced

Antimicrobial Activity

The antimicrobial potential of benzoxazine derivatives has been explored with varying degrees of success. Some studies report limited activity against specific bacterial strains.

  • Research Findings : A study highlighted the antimicrobial activity of synthesized derivatives against certain bacterial pathogens, showing effective inhibition in some cases but limited overall efficacy compared to established antibiotics .

The biological activities of this compound are attributed to several mechanisms:

  • Cytotoxicity Induction : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cytokine Modulation : It alters the release of pro-inflammatory cytokines, helping to mitigate inflammation.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential bacterial enzymes.

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